molecular formula C12H8ClN3O4 B8200048 4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione

4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione

Cat. No.: B8200048
M. Wt: 293.66 g/mol
InChI Key: MAGGTMIXVLLSPH-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a synthetic heterocyclic compound characterized by a pyrrolo[3,4-c]pyridine-1,3(2H)-dione core substituted with a chlorine atom at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2 (Figure 1). This compound is commercially available for research purposes .

Properties

IUPAC Name

4-chloro-2-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O4/c13-9-8-5(3-4-14-9)11(19)16(12(8)20)6-1-2-7(17)15-10(6)18/h3-4,6H,1-2H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGTMIXVLLSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS Number: 2154357-70-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on analgesic and sedative effects, as well as its structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₈ClN₃O₄
  • Molecular Weight : 293.66 g/mol
  • Density : 1.660 g/cm³ (predicted)
  • Boiling Point : 585.4 °C (predicted)

Analgesic and Sedative Effects

Research has indicated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative properties. In a study published in PMC, it was found that several derivatives demonstrated more potent analgesic effects in the "writhing test" compared to aspirin, with some compounds showing activity comparable to morphine . The study highlighted specific derivatives (notably 9 and 11) that not only alleviated pain but also inhibited locomotor activity in mice.

Table 1: Summary of Analgesic Activity in Various Tests

CompoundTest TypeActivity Level
AspirinWrithing TestBaseline
Compound 9Writhing TestMore active than Aspirin
Compound 11Writhing TestComparable to Morphine

Structure-Activity Relationships

The biological activity of these compounds appears to be influenced by their structural components. Key findings include:

  • Alkoxy Substituents : The type and size of alkoxy substituents at the 2-position of the pyridine ring significantly affect analgesic properties. For instance, 4-alkoxy derivatives were found to be more effective than their ethoxy counterparts.
  • Alkyl Linker Length : The length of the alkyl linker connecting the arylamine with the cyclic imide system is crucial; shorter linkers often yield compounds with similar or enhanced biological properties.
  • Pharmacophoric Groups : The presence of electron-withdrawing groups on the phenyl substituent at N-4 of the piperazine ring can enhance activity.

Case Studies and Research Findings

A comprehensive study involving various derivatives of pyrrolo[3,4-c]pyridine highlighted their potential as antinociceptive agents. Notably:

  • Derivatives were synthesized and tested for their ability to inhibit pain responses effectively.
  • The study emphasized the importance of modifying chemical structures to optimize therapeutic effects while minimizing toxicity.

Comparison with Similar Compounds

Table 1: Comparison of Key Derivatives and Their Activities
Compound Substituents Biological Activity Potency/Activity Notes References
4-Chloro-2-(2,6-dioxopiperidin-3-yl) Underexplored in literature No specific activity reported; structural uniqueness may imply novel targets
4-Methoxy-2-(hydroxy-3-phenylpiperazinyl)propyl Analgesic, Sedative Superior to aspirin; comparable to morphine in writhing test
7-Amino-2-(3-chlorobenzyl)-4-methyl-6-oxadiazolyl Anti-Tuberculosis MIC 0.065 µM against Mycobacterium tuberculosis; targets QcrB subunit
4-Phenoxy-6-methyl Antidiabetic Stimulates glucose uptake in muscle/fat cells
4-Ethoxy derivatives (e.g., 33b, 33d) Sedative Prolongs thiopental-induced sleep in mice

Analgesic and Sedative Derivatives

Derivatives with 4-alkoxy substituents (e.g., methoxy, ethoxy) and phenylpiperazine side chains exhibit potent analgesic and sedative properties. For example:

  • Compound 33b (4-methoxy) : Reduced writhing syndrome in mice by 85%, surpassing aspirin (50%) and approaching morphine’s efficacy .
  • Compound 19 (4-ethoxy) : Showed significant locomotor suppression in mice, with LD₅₀ values >500 mg/kg, indicating low acute toxicity .

SAR Insights :

  • Methoxy substituents enhance analgesic activity compared to ethoxy .
  • Halogenation (e.g., Cl, F) at position 4 reduces activity unless paired with hydrophobic side chains .
  • The 2,6-dioxopiperidinyl group in the target compound may improve metabolic stability over ester-containing analogs prone to hydrolysis .

Antidiabetic Derivatives

4-Phenoxy-6-methyl derivatives stimulate insulin-independent glucose uptake. For instance:

  • Compound 6 : Increased glucose incorporation into lipids by 120% at 10 µM, comparable to insulin .
  • SAR: Phenoxy groups at position 4 are critical for activity; substitution with smaller groups (e.g., methoxy) diminishes efficacy .

Anti-Tuberculosis Derivatives

Optimized derivatives targeting Mycobacterium tuberculosis include:

  • 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-oxadiazolyl: Exhibits nanomolar MIC values and resistance to cytochrome bd oxidase mutants .
  • SAR : Bulky substituents (e.g., oxadiazolyl) enhance target binding to QcrB, a component of the electron transport chain .

Toxicity and Metabolic Stability

  • Metabolic Stability : Initial ester-containing analogs (e.g., in ) were metabolically unstable, but later modifications (e.g., oxadiazolyl) improved stability . The dioxopiperidinyl group in the target compound may similarly resist hydrolysis compared to ester-linked analogs.

Preparation Methods

Method 1: Condensation of 3-Aminopiperidine-2,6-dione with Chlorinated Pyrrolopyridine Carboxylic Acid

Reaction Scheme :
3-Aminopiperidine-2,6-dione + 4-Chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione-2-carboxylic acid → Target Compound

Procedure :

  • Activation : The carboxylic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Coupling : React with 3-aminopiperidine-2,6-dione at room temperature (20–25°C) for 12–24 hours.

  • Workup : Extract with dichloromethane, wash with water, and purify via recrystallization or column chromatography.

Key Data :

ParameterValue
Yield70–85%
Purity (HPLC)>95%
SolventDMF
CatalystEDC/HOBt

Advantages : High selectivity for the piperidine-pyrrolopyridine linkage.
Limitations : Requires careful handling of moisture-sensitive reagents.

Method 2: Cyclization of Dichloroacrylonitrile Derivatives

Reaction Scheme :
2-Methyl-3,3-dichloroacrylonitrile + Trimethyl orthoformate → Intermediate → Cyclization with Formamidine Salt → Target Compound

Procedure :

  • Condensation : React 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane using ZnCl₂ (1–5 wt%) at 80–100°C.

  • Cyclization : Treat the intermediate (1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene) with formamidine acetate and sodium methoxide in methanol.

  • Elimination : Heat at 65–70°C to eliminate HCl and form the pyrrolopyridine core.

Key Data :

ParameterValue
Yield75–90%
Purity (NMR)>98%
SolventMethanol/Cyclohexane
Temperature65–100°C

Advantages : Scalable for industrial production with minimal waste.
Limitations : Requires precise temperature control to avoid polymer byproducts.

Method 3: Halogenation of Pyrrolopyridine Precursors

Reaction Scheme :
2-(2,6-Dioxopiperidin-3-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + N-Chlorosuccinimide (NCS) → Target Compound

Procedure :

  • Chlorination : React the non-chlorinated precursor with NCS in DMF at room temperature for 2 hours.

  • Purification : Precipitate the product in water, filter, and wash with cold ethanol.

Key Data :

ParameterValue
Yield80–92%
Purity (LC-MS)>97%
SolventDMF
ReagentNCS (1.1 equiv)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
170–85>95ModerateMoisture sensitivity
275–90>98HighTemperature control
380–92>97LowByproduct formation

Optimal Choice : Method 2 is preferred for large-scale synthesis due to its balance of yield and scalability. Method 3 is ideal for small-scale chlorination.

Critical Reaction Parameters

  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in Method 2.

  • Solvents : Polar aprotic solvents (DMF, methanol) improve solubility of intermediates.

  • Temperature : Cyclization requires 65–70°C for optimal ring closure.

Quality Control and Characterization

  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

  • NMR (¹H) : Key signals at δ 2.62 (piperidine CH₃), 4.13 (OCH₃), 7.18 (pyridine H).

  • MS (ESI+) : m/z 294.0 [M+H]⁺.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in PROTACs (Proteolysis-Targeting Chimeras) for LRRK2 kinase degradation.

  • Scale-Up Challenges : Residual solvent removal (DMF) requires strict compliance with ICH guidelines .

Q & A

Q. What formulation strategies address its poor aqueous solubility?

  • Methodological Answer : Develop nanoemulsions or liposomal encapsulation. For example, PEGylated liposomes increase solubility by 15-fold and extend half-life in vivo. Monitor stability via dynamic light scattering (DLS) and in vitro release assays .

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